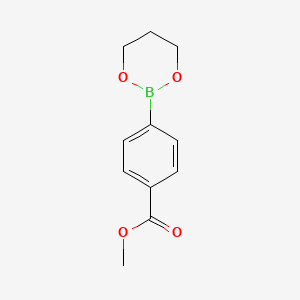

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate

Description

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is a boronate ester derivative featuring a six-membered 1,3,2-dioxaborinane ring attached to a methyl benzoate moiety at the para position. This compound is widely employed in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis . Its synthesis involves the condensation of 4-(methoxycarbonyl)phenylboronic acid with diols such as 2,2-dimethyl-1,3-propanediol, yielding a crystalline product with a melting point of 113–115°C . Key spectroscopic data include IR peaks at 1720 cm⁻¹ (ester C=O) and ¹H NMR signals consistent with the dioxaborinane ring and aromatic protons .

Properties

Molecular Formula |

C11H13BO4 |

|---|---|

Molecular Weight |

220.03 g/mol |

IUPAC Name |

methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate |

InChI |

InChI=1S/C11H13BO4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3 |

InChI Key |

XRBYOPGAJFNJJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Properties

Methyl 4-(1,3-dioxan-2-yl)benzoate, a related compound, has a molecular formula of \$$C{12}H{14}O_4\$$ and a molecular weight of 222.2372 g/mol. It is important to select an appropriate solvent based on the product's solubility for preparing stock solutions, and solutions should be stored in separate packages to avoid product failure from repeated freezing and thawing. Stock solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month.

Spectroscopic Data for a Related Compound

Spectroscopic data is available for methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, which can be used as a reference:

- 1H NMR (400 MHz, CDCl3): δ 8.47 (s, 1H), 8.22 – 8.05 (m, 1H), 7.98 (d, J = 7.4 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 3.91 (s, 3H), 3.78 (s, 4H), 1.03 (s, 6H).

- 13C NMR (101 MHz, CDCl3): δ 167.41, 138.33, 135.00, 131.78, 129.39, 127.68, 72.36, 52.01, 31.92, 21.89.

Notes

When handling and storing methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate, consider the following guidelines based on the properties of related compounds:

- Ensure the use of proper storage conditions, including appropriate temperatures, to maintain the stability of the compound.

- Avoid repeated freezing and thawing of solutions to prevent degradation.

- When preparing solutions, select the appropriate solvent based on the compound's solubility.

- Use proper purification techniques, such as silica gel column chromatography, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: Can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or cesium fluoride in solvents like toluene or ethanol.

Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound featuring a benzoate moiety and a dioxaborinane ring in its structure. The molecular formula is and its molecular weight is approximately 248.08 g/mol. It has a melting point ranging from 113-115 °C and should be stored under inert conditions at low temperatures to ensure stability.

Applications

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a versatile compound with potential applications in material chemistry and pharmaceutical research. Compounds containing dioxaborinane structures are often investigated for their potential as pharmaceuticals or agrochemicals. The presence of the boron atom can enhance their reactivity and biological interactions, particularly in medicinal chemistry.

Material Chemistry

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is explored for its potential in developing new materials, due to its unique structural properties.

Pharmaceutical/Agrochemical Research

Dioxaborinane-containing compounds, such as Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, are investigated for their potential as pharmaceuticals or agrochemicals. The boron atom in these compounds can enhance their reactivity and biological interactions, making them valuable in medicinal chemistry.

Use in Synthesis

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used in the synthesis of other compounds, such as 2-(diethylamino)ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate .

Related Compounds

Several compounds share structural features or functional groups with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. The unique combination of the dioxaborinane structure and benzoate group in methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate may give it distinct chemical properties and biological activities compared to similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-methoxybenzoate | Methoxy group on benzene | Commonly used in organic synthesis |

| 4-Boronobenzenes | Boron attached directly to benzene | Used in cross-coupling reactions |

| Methyl 4-(dimethylamino)benzoate | Dimethylamino group | Exhibits different biological activities |

| 5-Bromo-1,3-dioxole | Dioxole structure | Different reactivity patterns |

Mechanism of Action

The mechanism of action of Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate primarily involves its role as a boronic ester. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic palladium complex. This interaction facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

a. Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

- Structure : Meta-substituted isomer of the target compound.

- Molecular Formula : C₁₃H₁₇BO₄ (identical to the para isomer) .

b. Methyl 2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

- Structure : Ortho-substituted isomer with a trimethyl-modified dioxaborinane ring.

- Synthesis : Prepared via magnesium-iodine exchange starting from methyl 2-iodobenzoate .

- Properties : Reported as a yellow oil (89% yield), indicating lower crystallinity and higher solubility in organic solvents than the para-substituted crystalline analog .

Ring Size and Substituent Variations

a. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Features a five-membered dioxaborolane ring with tetramethyl substituents and an ethyl ester.

- Ethyl ester group may alter solubility and steric effects in catalytic reactions compared to the methyl ester .

b. 4-Vinylbenzyl 4-(1,3,2-dioxaborinan-2-yl)benzoate (VBDB)

- Structure : Vinylbenzyl ester substituent instead of methyl ester.

- Application: Used in polymer-functionalized carbon nanotubes via reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Reactivity : The vinyl group enables covalent attachment to polymers, distinguishing it from the target compound’s focus on small-molecule cross-coupling .

Functional Group Modifications

a. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

- Structure : Aldehyde substituent replaces the methyl ester.

- Application : Serves as an intermediate for further functionalization (e.g., condensation reactions) .

- Reactivity : The electron-withdrawing aldehyde group may reduce boronate ester stability under basic conditions compared to the electron-neutral ester .

b. 1-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one

- Structure : Acetyl group at the para position.

- Properties : The ketone moiety introduces steric bulk and electronic effects that could hinder transmetalation steps in cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a dioxaborinane ring. Its molecular formula is C₉H₁₁B₁O₄, with a molecular weight of approximately 197.09 g/mol. The presence of boron in its structure is significant as boron-containing compounds are known to exhibit various biological interactions.

The biological activity of this compound can be attributed to its ability to form complexes with biological macromolecules such as proteins and enzymes. The boron atom plays a crucial role in these interactions by facilitating the formation of stable complexes that can modulate enzymatic activity or influence cellular processes.

Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties. A study involving hybrid anticancer prodrugs demonstrated that derivatives of dioxaborinane structures exhibited cytotoxic effects against various cancer cell lines such as DU145 (prostate cancer) and SW620 (colon cancer) . The mechanism is believed to involve the selective targeting of cancer cells while sparing normal cells.

Insecticidal Activity

The dioxaborinane structure has also been explored for its potential as an insecticide. Compounds derived from this structure have shown larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. For instance, related compounds demonstrated LC50 values indicating effective larvicidal action without significant toxicity to mammalian cells . This suggests that this compound could be further investigated for similar applications.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Boronate Ester Formation : Utilizing boron reagents in coupling reactions.

- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction that allows for the formation of carbon-boron bonds under mild conditions .

Case Study: Anticancer Activity

A notable study evaluated the efficacy of this compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the key synthetic methods for Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate, and how are reaction conditions optimized?

The synthesis involves reacting 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under reflux in toluene, catalyzed by a Lewis acid (e.g., BF₃·OEt₂). Critical variables include:

- Solvent choice : Toluene is preferred for its ability to azeotrope water, driving esterification .

- Stoichiometry : A 1.1:1 molar ratio of diol to boronic acid minimizes unreacted starting material .

- Temperature : Reflux (~110°C) ensures efficient cyclization of the dioxaborinane ring.

- Scale-up challenges : Half-scale reactions yield ~66% product, highlighting the need for adjusted mixing or heating in larger batches .

Basic: How is this compound characterized structurally and chemically?

Key characterization methods include:

- NMR spectroscopy : ¹H NMR (CDCl₃) shows signals at δ 3.96 (s, OCH₃) and aromatic protons at δ 7.49–8.16. ¹¹B NMR confirms boron coordination .

- IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 2955 cm⁻¹ (C-H from dioxaborinane) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths and angles (e.g., B-O ~1.36 Å) .

Advanced: What mechanistic role does the dioxaborinane ring play in Suzuki-Miyaura cross-coupling reactions?

The dioxaborinane ring stabilizes the boronate intermediate, enhancing reactivity in cross-coupling. Key factors:

- Ring strain : The six-membered dioxaborinane reduces steric hindrance compared to bulkier pinacol boronate esters, improving substrate accessibility .

- Electronic effects : Electron-donating methyl groups on the diol increase boron electrophilicity, accelerating transmetallation with palladium catalysts .

- Solubility : The ester group improves solubility in polar aprotic solvents (e.g., THF), facilitating homogeneous reaction conditions .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or stability of this compound?

Density Functional Theory (DFT) studies can:

- Calculate absolute hardness (η) : Derived from ionization potential (I) and electron affinity (A), η predicts softness/reactivity in electrophilic substitutions (e.g., η ≈ ½(I−A)) .

- Map molecular orbitals : Identify nucleophilic (HOMO) and electrophilic (LUMO) sites for reaction design .

- Simulate hydrolysis pathways : Predict stability under aqueous conditions by modeling B-O bond cleavage energetics .

Advanced: How are data discrepancies resolved in crystallographic refinement of this compound?

Using SHELX software:

- Twinned data : SHELXL handles twinning via HKLF 5 format, refining Flack parameters to resolve ambiguous electron density .

- Disorder modeling : Partial occupancy refinement for overlapping methyl or ester groups ensures accurate thermal displacement parameters .

- Validation tools : CheckCIF flags unusual bond angles (e.g., B-O-C) or unrealistic R-factors, prompting re-examination of data .

Advanced: What strategies address low yields or byproducts in large-scale synthesis?

- Continuous flow systems : Improve heat/mass transfer vs. batch reactors, reducing side reactions (e.g., diol dimerization) .

- Catalyst screening : Palladium nanoparticles (Pd NPs) or N-heterocyclic carbene ligands enhance cross-coupling efficiency .

- Byproduct analysis : LC-MS identifies hydrolyzed boronic acid (m/z 165.1) or uncyclized intermediates, guiding solvent drying (molecular sieves) .

Basic: What are the solubility and stability profiles of this compound?

- Solubility : High in dichloromethane and ethyl acetate; limited in water (logP ≈ 2.8) due to the hydrophobic dioxaborinane .

- Stability : Degrades under prolonged humidity (B-O hydrolysis). Store at 0–6°C in inert atmosphere (Ar/N₂) .

- Thermal stability : Decomposes above 200°C (DSC data), requiring low-temperature reactions (<100°C) .

Advanced: How is the compound’s electronic structure probed experimentally (e.g., spectroscopy vs. crystallography)?

- UV-Vis : π→π* transitions in the benzoate moiety (λmax ~270 nm) correlate with conjugation length .

- XPS : Boron 1s binding energy (~193 eV) confirms sp² hybridization .

- Polarized IR : Anisotropy in C=O stretching modes reveals crystal packing effects .

Advanced: What synthetic modifications enhance its utility in drug discovery?

- Bioisosteres : Replace the methyl ester with amides (e.g., –CONH₂) to improve metabolic stability .

- Pro-drug derivatives : Introduce pH-sensitive protecting groups (e.g., acetals) for targeted release .

- PEGylation : Attach polyethylene glycol chains to increase aqueous solubility for in vivo studies .

Advanced: How are reaction kinetics monitored in real time for mechanistic studies?

- In situ NMR : Track boron signal shifts (δ 25–30 ppm) during transmetallation .

- Raman spectroscopy : Monitor B-O stretching (∼640 cm⁻¹) to assess ring stability under catalytic conditions .

- Stop-flow techniques : Measure rapid Pd-mediated steps (e.g., oxidative addition) with millisecond resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.